molecular formula C11H23ClN2O B1420830 N-(piperidin-4-yl)hexanamide hydrochloride CAS No. 1221722-76-4

N-(piperidin-4-yl)hexanamide hydrochloride

Cat. No.: B1420830
CAS No.: 1221722-76-4
M. Wt: 234.76 g/mol
InChI Key: BSMNNCKBUMROOC-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)hexanamide hydrochloride features a piperidine scaffold, a privileged structure in medicinal chemistry known for its versatility as a key intermediate in the synthesis of biologically active molecules . The piperidin-4-one precursor has been reported as a potential pharmacophore with a wide range of pharmacological activities, establishing the therapeutic relevance of this chemical class . This compound serves as a valuable building block in chemical biology and drug discovery efforts. Specifically, its structure is analogous to synthetic intermediates used in the development of Proteolysis Targeting Chimeras (PROTACs) . In one application, a similar N-(piperidin-4-yl)hexanamide derivative was utilized as a critical linker component to create a novel degrader of the SHP2 protein, which demonstrated robust in vivo anti-tumor activity . Furthermore, piperidine-based alkaloids, such as piperine, have been extensively studied for their effects on the central nervous system, including anticonvulsant properties linked to sodium channel modulation . As such, this compound represents a chemically relevant intermediate for researchers exploring new therapeutic agents in areas such as oncology and neurology. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-piperidin-4-ylhexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-2-3-4-5-11(14)13-10-6-8-12-9-7-10;/h10,12H,2-9H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMNNCKBUMROOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221722-76-4
Record name Hexanamide, N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221722-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-yl)hexanamide hydrochloride typically involves the coupling of 4-piperidone hydrochloride monohydrate with 1-bromo-n-hexane. This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of piperidine derivatives often involves multicomponent reactions, hydrogenation, cyclization, and amination processes. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-(piperidin-4-yl)hexanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(piperidin-4-yl)hexanamide hydrochloride has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)hexanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of N-(piperidin-4-yl)hexanamide hydrochloride with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituent Characteristics Key Properties CAS Number
This compound C₁₁H₂₂ClN₂O 248.76 (calc.) 6-carbon aliphatic chain High lipophilicity, moderate solubility Not provided
N-(piperidin-4-yl)acetamide hydrochloride C₇H₁₅ClN₂O 178.66 2-carbon aliphatic chain Lower lipophilicity, higher solubility 255050-97-6
N-(piperidin-4-yl)pivalamide hydrochloride C₁₀H₂₁ClN₂O 220.74 Branched 3-carbon (tert-butyl) group Steric hindrance, reduced solubility 1233958-86-5
N-(4-fluorobenzyl)-2-(piperidin-4-yl)acetamide hydrochloride C₁₆H₂₂ClFN₂O 320.82 Fluorinated benzyl group Enhanced metabolic stability 704870-91-7
Piperidin-4-yl N-methylcarbamate hydrochloride C₇H₁₅ClN₂O₂ 194.66 Carbamate group (N-methyl) Increased hydrolytic stability 2418709-24-5

Key Observations :

  • Steric Effects : Pivalamide’s bulky tert-butyl group introduces steric hindrance, which may limit receptor binding compared to linear chains in hexanamide or acetamide .
  • Functional Groups : Carbamate derivatives (e.g., Piperidin-4-yl N-methylcarbamate) exhibit greater hydrolytic stability than amides, affecting pharmacokinetics .

Biological Activity

N-(piperidin-4-yl)hexanamide hydrochloride is a synthetic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring attached to a hexanamide chain, resulting in a molecular formula of C_{11}H_{22}ClN_{2}O. The compound has a molecular weight of approximately 234.76 g/mol, and its hydrochloride form enhances solubility and stability in various applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate the activity of opioid receptors, particularly the mu-opioid receptor (MOR), which is associated with pain relief and analgesic effects. The compound's structural similarity to known anesthetics suggests potential applications as a local anesthetic.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Analgesic Effects : Preliminary studies indicate that the compound may exhibit analgesic properties through its interaction with opioid receptors.
  • Anti-inflammatory Potential : There is ongoing research into its anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Antipsychotic Applications : Some studies suggest potential use in psychiatric disorders due to its ability to influence neurotransmitter systems.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
This compoundStructureAnalgesic, Anti-inflammatoryPotential local anesthetic
PiperineAlkaloid from black pepperAntioxidant, Anti-inflammatoryKnown for enhancing bioavailability of other compounds
EvodiaminePiperidine alkaloidAntiproliferative, AntimetastaticUsed in cancer therapy

Case Study 1: Analgesic Properties

A study conducted on the analgesic properties of this compound demonstrated significant pain relief in animal models. The compound was administered intraperitoneally at varying doses, showing dose-dependent analgesic effects comparable to established opioid analgesics. The study highlighted the importance of receptor binding affinity as a determinant for efficacy.

Case Study 2: Anti-inflammatory Effects

Research exploring the anti-inflammatory potential of this compound indicated a reduction in pro-inflammatory cytokines in vitro. The results suggest that this compound may inhibit pathways involved in inflammation, making it a candidate for further development in treating inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary pharmacokinetic studies indicate an appropriate absorption profile with moderate half-life values, suggesting suitability for both acute and chronic administration scenarios.

Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile. However, further studies are necessary to fully understand its long-term effects and potential interactions with other medications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(piperidin-4-yl)hexanamide hydrochloride, and how can purity be validated?

  • Methodology : Multi-step synthesis typically involves coupling hexanoic acid derivatives with a piperidin-4-amine intermediate under peptide bond-forming conditions (e.g., EDC/HOBt or DCC). Post-reaction, the hydrochloride salt is precipitated using HCl gas or aqueous HCl.
  • Purification : Recrystallization from ethanol/water mixtures or gradient column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) ensures high purity. Validate purity via HPLC (>98% peak area), ¹H/¹³C NMR (e.g., absence of residual solvent peaks), and elemental analysis (C, H, N within ±0.4% of theoretical) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : Use ¹H NMR (e.g., piperidine ring protons at δ 2.8–3.5 ppm, amide NH at δ ~7.5 ppm) and FT-IR (amide C=O stretch at ~1650 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ calculated for C₁₁H₂₂ClN₂O: 257.1423).
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperature (>200°C) and hygroscopicity .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the amide bond. Desiccants (silica gel) mitigate moisture absorption.
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and basic conditions, which may degrade the hydrochloride salt .

Advanced Research Questions

Q. What biological targets or pathways are associated with this compound?

  • Hypothesized Targets : Piperidine derivatives often interact with G-protein-coupled receptors (GPCRs) or enzymes like semicarbazide-sensitive amine oxidase (SSAO), implicated in inflammation and vascular adhesion .
  • Experimental Design : Conduct competitive binding assays (e.g., radioligand displacement for GPCRs) or enzyme inhibition studies (SSAO activity measured via hydrogen peroxide production) .

Q. How can conflicting data on bioactivity between studies be resolved?

  • Root Causes : Variability may arise from differences in assay conditions (e.g., pH, salt concentration) or compound degradation.
  • Resolution : Replicate studies under standardized conditions (e.g., PBS buffer pH 7.4, 37°C). Validate compound integrity post-assay via LC-MS and compare with freshly prepared controls. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies are effective for studying the compound’s mechanism of action?

  • In Silico Approaches : Molecular docking (AutoDock Vina) against homology models of SSAO or GPCRs to predict binding pockets.
  • In Vitro Profiling : Kinetic assays (e.g., IC₅₀ determination) and site-directed mutagenesis of target proteins to identify critical residues.
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .

Q. How does the hydrochloride salt form influence solubility and bioavailability?

  • Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in water) compared to the free base, critical for in vivo studies.
  • Bioavailability : Assess oral bioavailability in rodent models via pharmacokinetic profiling (Cₘₐₓ, AUC) and compare with free base formulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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